Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of naturally active (S)-3-hydroxypiperidine, showcasing efficient methods starting from commercially available materials. This synthesis employs cocatalyzed hydrolytic kinetic resolution and proline-catalyzed α-aminooxylation, achieving high enantiomeric purity and yield (Dey, Karabal, & Sudalai, 2015).
Role in Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of bioactive compounds, including antagonists like LY333068, highlighting its importance in creating pharmacologically relevant structures with high radiochemical purity (Czeskis, 1998).
Synthetic Applications in Spirocyclic Compounds : The chemical has been involved in the unexpected formation of spirocyclic compounds through reactions with acrylonitrile, leading to novel carboxylic acids upon further hydrolysis. This indicates its versatility in synthetic organic chemistry (Yu., Praliyev, Nagimova, & Zazybin, 2015).
Chemical Transformations and Reactions
Vinylfluoro Group Transformation : Research demonstrated the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions, using derivatives of the compound for the stereoselective synthesis of pipecolic acid derivatives. This showcases its utility in innovative chemical transformations (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Tautomeric Studies and Intermolecular Interactions : Methylation effects on intermolecular interactions and lipophilicity in derivatives were studied, revealing insights into chemical behavior and the influence of structural modifications on physical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).
Safety And Hazards
This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place and the container should be kept tightly closed . Personal protective equipment should be used as required .
properties
IUPAC Name |
methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJDOVAUFHARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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